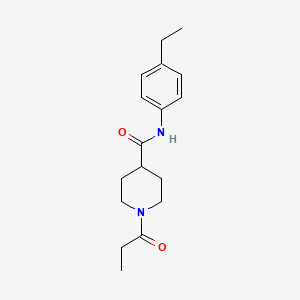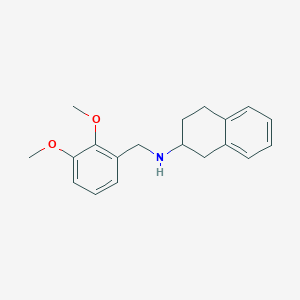
N,N-di-sec-butyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di-sec-butyl-2-furamide (DBF) is a synthetic organic compound that belongs to the class of furan derivatives. DBF has been extensively researched for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound has been found to exhibit a wide range of biological and physiological effects, making it an attractive candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N,N-di-sec-butyl-2-furamide is not well understood, but it is believed to act through the modulation of various biochemical pathways in the body. In the case of its anti-inflammatory and analgesic properties, this compound is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation. In the case of its herbicidal activity, this compound is believed to act by inhibiting the growth of weeds through the disruption of various metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit antioxidant, antifungal, and antibacterial properties. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N-di-sec-butyl-2-furamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on N,N-di-sec-butyl-2-furamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another potential direction is the development of new herbicides based on the compound's herbicidal activity. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields, such as materials science.
Synthesis Methods
N,N-di-sec-butyl-2-furamide can be synthesized through a multi-step reaction process involving the reaction of furan with sec-butyl lithium, followed by the addition of di-sec-butylamine and subsequent purification. The yield of the final product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent choice.
Scientific Research Applications
N,N-di-sec-butyl-2-furamide has been widely studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In the agrochemical industry, this compound has been found to exhibit herbicidal activity, making it a potential candidate for the development of new herbicides. In the materials science field, this compound has been found to exhibit unique properties, such as high thermal stability and low toxicity, making it a potential candidate for the development of new materials.
properties
IUPAC Name |
N,N-di(butan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(3)14(11(4)6-2)13(15)12-8-7-9-16-12/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKUNEVEBXTPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6015877.png)
![6-methyl-4-{4-[(4-phenyl-1-piperazinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6015898.png)
![4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)quinoline](/img/structure/B6015908.png)

![N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B6015919.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-phenylethyl)amine](/img/structure/B6015920.png)
![2-methoxy-3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B6015928.png)
![4-{[(5-benzyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6015931.png)

![N-[4-(1H-pyrazol-1-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B6015948.png)
![ethyl 1-{[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}-4-piperidinecarboxylate](/img/structure/B6015959.png)
![ethyl 3-({[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)hexanoate](/img/structure/B6015961.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6015967.png)
![N,N-diethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6015974.png)